6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1534172-92-3
VCID: VC3089540
InChI: InChI=1S/C13H20ClN3/c1-3-7-17(8-4-2)12-9-11(14)15-13(16-12)10-5-6-10/h9-10H,3-8H2,1-2H3
SMILES: CCCN(CCC)C1=CC(=NC(=N1)C2CC2)Cl
Molecular Formula: C13H20ClN3
Molecular Weight: 253.77 g/mol

6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine

CAS No.: 1534172-92-3

Cat. No.: VC3089540

Molecular Formula: C13H20ClN3

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine - 1534172-92-3

Specification

CAS No. 1534172-92-3
Molecular Formula C13H20ClN3
Molecular Weight 253.77 g/mol
IUPAC Name 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine
Standard InChI InChI=1S/C13H20ClN3/c1-3-7-17(8-4-2)12-9-11(14)15-13(16-12)10-5-6-10/h9-10H,3-8H2,1-2H3
Standard InChI Key WZOBRYRGEWGHCC-UHFFFAOYSA-N
SMILES CCCN(CCC)C1=CC(=NC(=N1)C2CC2)Cl
Canonical SMILES CCCN(CCC)C1=CC(=NC(=N1)C2CC2)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

6-Chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine exhibits a complex molecular structure that combines multiple functional groups on a pyrimidine ring. The compound can be viewed as a derivative of pyrimidine with the following key structural features:

  • A pyrimidine ring as the core structure

  • A chlorine substituent at position 6

  • A cyclopropyl group at position 2

  • An N,N-dipropylamine group at position 4

This structural arrangement shares similarities with 6-chloro-N,N-dipropylpyrimidin-4-amine (CAS# 951885-40-8), which has a molecular formula of C10H16ClN3 and a molecular weight of 213.70700 . The addition of the cyclopropyl group at position 2 would modify both the formula and molecular weight.

Chemical Reactivity

The presence of a chlorine atom at position 6 makes this compound susceptible to nucleophilic substitution reactions, which is a characteristic property of chlorinated pyrimidines. The cyclopropyl group at position 2 and the N,N-dipropylamine at position 4 would influence the electronic distribution in the molecule, potentially affecting its reactivity and stability.

The compound's reactivity would be expected to be similar to that of 6-chloro-2-cyclopropylpyrimidin-4-amine, which exhibits characteristic reactions of pyrimidines bearing chlorine and amino substituents . The N,N-dipropyl group would provide additional lipophilicity and potentially influence the compound's solubility and membrane permeability.

Synthesis Methods

Reaction Conditions

Based on the synthesis methods described for similar compounds, the reaction conditions for producing 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine would likely involve the following key parameters:

  • Solvents: Mixed solvents such as dioxane and water (3:2 ratio) have been used for similar reactions

  • Catalysts: Tetratriphenylphosphine palladium has been effectively employed

  • Temperature: The optimal reaction temperature would likely be in the range of 50-70°C

  • Reaction time: Approximately 18-20 hours based on similar synthesis methods

  • Inert atmosphere: Nitrogen bubbling for deoxygenation would be necessary

Table 1: Typical Reaction Conditions for the Synthesis of Chlorinated Cyclopropyl Pyrimidines

ParameterConditionNotes
SolventDioxane/Water (3:2)Mixed solvent system provides appropriate solubility
CatalystTetratriphenylphosphine palladiumEffective for Suzuki coupling reactions
Temperature50-70°COptimal range for reaction completion
Duration18-20 hoursMonitored by TLC for completion
AtmosphereNitrogenPrevents oxidation of reagents
PurificationSilica gel column chromatographyYields high-purity product

The reaction would typically be monitored using thin-layer chromatography (TLC) to determine completion, followed by purification steps including filtration, solvent removal, extraction with ethyl acetate, and column chromatography .

Structure-Activity Relationships

Effect of Substituents

The specific combination of substituents in 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine would significantly influence its physicochemical properties and biological activities. The effects of individual substituents can be summarized as follows:

Table 2: Influence of Structural Elements on Compound Properties

Structural ElementPositionPotential Influence on Properties
Chlorine6Enhances lipophilicity, provides site for nucleophilic substitution, may contribute to biological activity
Cyclopropyl2Small, rigid hydrophobic group that may enhance binding to biological targets
N,N-dipropyl4Increases lipophilicity, may influence membrane permeability and receptor interactions
Pyrimidine core-Provides hydrogen bond acceptors, basis for potential biological activity

The combined effect of these substituents would yield a compound with distinct chemical and biological properties that could be exploited for various applications.

Comparison with Similar Compounds

Several structurally related compounds provide insight into how 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine might behave. For instance, 6-chloro-2-cyclopropylpyrimidin-4-amine (C7H8ClN3) has a molecular weight of 169.61 g/mol , while 6-chloro-2-cyclopropyl-5-methyl-N-propan-2-ylpyrimidin-4-amine (C11H16ClN3) has a molecular weight of 225.72 g/mol .

These comparisons suggest that 6-chloro-2-cyclopropyl-N,N-dipropylpyrimidin-4-amine would have intermediate properties between simple pyrimidines and more complex derivatives, potentially combining favorable aspects of both.

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